1H-Indole-3-carboxylic acid, 2-methyl-1-(4-methylphenyl)-5-[(phenylsulfonyl)amino]-, ethyl ester
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Overview
Description
1H-Indole-3-carboxylic acid, 2-methyl-1-(4-methylphenyl)-5-[(phenylsulfonyl)amino]-, ethyl ester is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and dyes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-3-carboxylic acid, 2-methyl-1-(4-methylphenyl)-5-[(phenylsulfonyl)amino]-, ethyl ester typically involves multi-step organic reactions. The starting materials often include indole derivatives, sulfonyl chlorides, and ethyl esters. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization, distillation, and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1H-Indole-3-carboxylic acid, 2-methyl-1-(4-methylphenyl)-5-[(phenylsulfonyl)amino]-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and include specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1H-Indole-3-carboxylic acid, 2-methyl-1-(4-methylphenyl)-5-[(phenylsulfonyl)amino]-, ethyl ester has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-3-carboxylic acid, 2-methyl-1-(4-methylphenyl)-5-[(phenylsulfonyl)amino]-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 1H-Indole-3-carboxylic acid, 2-methyl-1-(4-methylphenyl)-5-[(phenylsulfonyl)amino]-, methyl ester
- 1H-Indole-3-carboxylic acid, 2-methyl-1-(4-methylphenyl)-5-[(phenylsulfonyl)amino]-, propyl ester
Uniqueness
1H-Indole-3-carboxylic acid, 2-methyl-1-(4-methylphenyl)-5-[(phenylsulfonyl)amino]-, ethyl ester is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of the ethyl ester group, for example, may influence its solubility, stability, and interaction with biological targets.
Properties
CAS No. |
36791-31-8 |
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Molecular Formula |
C25H24N2O4S |
Molecular Weight |
448.5 g/mol |
IUPAC Name |
ethyl 5-(benzenesulfonamido)-2-methyl-1-(4-methylphenyl)indole-3-carboxylate |
InChI |
InChI=1S/C25H24N2O4S/c1-4-31-25(28)24-18(3)27(20-13-10-17(2)11-14-20)23-15-12-19(16-22(23)24)26-32(29,30)21-8-6-5-7-9-21/h5-16,26H,4H2,1-3H3 |
InChI Key |
UDCYERFPUMYJQU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)C)C |
Origin of Product |
United States |
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